![molecular formula C20H27N3O B5650742 (4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
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Overview
Description
Synthesis Analysis
The synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline involves a Schiff base reduction route, which leads to the formation of an asymmetric unit of C16H20N2O in an orthorhombic crystal system. This process is crucial for obtaining the compound with the desired purity and structural integrity, making it a fundamental starting material for further chemical reactions and syntheses (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of the compound is stabilized by secondary intermolecular interactions, including C1—H1B···O11 and C5—H···(C41, C51, C61, C71), which play a significant role in its chemical behavior and reactivity. These interactions are essential for understanding the compound's potential applications and reactions with other chemical entities (Ajibade & Andrew, 2021).
properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-21(2)18-6-4-17(5-7-18)16-22-12-14-23(15-13-22)19-8-10-20(24-3)11-9-19/h4-11H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPBMJCGXPXKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258281 |
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